3'-iso-Propoxypropiophenone
Description
3'-iso-Propoxypropiophenone is a propiophenone derivative featuring an isopropoxy (-OCH(CH₃)₂) substituent at the 3' position of the aromatic ring. Propiophenones are aromatic ketones widely used as intermediates in organic synthesis, particularly in pharmaceuticals and agrochemicals.
Properties
IUPAC Name |
1-(3-propan-2-yloxyphenyl)propan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-4-12(13)10-6-5-7-11(8-10)14-9(2)3/h5-9H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUEQHGHIRKRGLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC(=CC=C1)OC(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
3'-iso-Propoxypropiophenone can be synthesized through several methods. One common approach involves the condensation of benzene with propionyl chloride, followed by hydrolysis . This method typically requires the presence of a catalyst and specific reaction conditions to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical processes that optimize yield and purity. These processes often utilize advanced techniques such as continuous flow reactors and automated control systems to maintain consistent reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
3'-iso-Propoxypropiophenone undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The phenyl ring allows for electrophilic and nucleophilic substitution reactions, where different substituents can replace the existing groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines) are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols. Substitution reactions can result in various substituted phenyl derivatives.
Scientific Research Applications
3'-iso-Propoxypropiophenone has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s interactions with biological molecules are studied to understand its potential effects and applications in biological systems.
Medicine: Research explores its potential therapeutic properties and its role in drug development.
Industry: It is utilized in the production of fragrances, flavors, and other industrial chemicals due to its unique chemical properties.
Mechanism of Action
The mechanism by which 3'-iso-Propoxypropiophenone exerts its effects involves interactions with specific molecular targets and pathways These interactions can influence various biochemical processes, leading to the compound’s observed effects
Comparison with Similar Compounds
Comparison with Similar Compounds
3'-Methoxypropiophenone
- Structural Differences : Replaces the isopropoxy group with a methoxy (-OCH₃) substituent.
- Steric Effects: The smaller methoxy group reduces steric hindrance, enhancing solubility in polar solvents compared to the bulkier isopropoxy analogue. Commercial Status: Unlike 3'-iso-Propoxypropiophenone, 3'-Methoxypropiophenone remains available, indicating better synthetic feasibility or demand .
3-(3-Fluorophenyl)-3'-trifluoromethylpropiophenone (CAS 898767-41-4)
- Structural Differences : Features a 3-fluorophenyl group and a 3'-trifluoromethyl (-CF₃) substituent.
- Lipophilicity: Fluorine and -CF₃ substituents increase lipophilicity, which could enhance metabolic stability in biological applications compared to isopropoxy derivatives .
3-Amino-3-(4-isopropoxy-phenyl)-propionic Acid (CAS 311321-19-4)
- Structural Differences: Incorporates an amino (-NH₂) and carboxylic acid (-COOH) group, making it a functionalized derivative.
- Impact on Properties: Solubility: The polar carboxylic acid group improves water solubility, contrasting with the hydrophobic propiophenone backbone. Applications: Likely used in peptide synthesis or as a chiral building block, diverging from the intermediate role of this compound .
Other Ether and Ketone Analogues
- 1-Cyclopropyl-2-(1,3-dioxolan-2-yl)-ethanone (CAS 24618-35-7): A cyclopropyl-containing ketone with a dioxolane ring, emphasizing steric complexity but lacking direct structural overlap .
- 2-Bromo-1-methoxybutane (CAS 296274-02-7) : A brominated ether, distinct in functionality and application scope .
Data Table: Key Comparative Metrics
| Compound Name | Substituent(s) | Molecular Formula (Calculated) | Purity (%) | Status |
|---|---|---|---|---|
| This compound | 3'-OCH(CH₃)₂ | C₁₂H₁₆O₂ | 96.0 | Discontinued |
| 3'-Methoxypropiophenone | 3'-OCH₃ | C₁₀H₁₂O₂ | N/A | Available |
| 3-(3-Fluorophenyl)-3'-trifluoromethylpropiophenone | 3-F, 3'-CF₃ | C₁₆H₁₀F₄O | N/A | Available |
| 3-Amino-3-(4-isopropoxy-phenyl)-propionic Acid | 4-OCH(CH₃)₂, NH₂, COOH | C₁₂H₁₇NO₃ | 100% | Active |
Research Findings and Implications
- Discontinuation Factors: The discontinued status of this compound may stem from synthesis challenges (e.g., lower yields due to steric hindrance) or reduced demand compared to smaller analogues like 3'-Methoxypropiophenone .
- Substituent-Driven Reactivity : Bulkier isopropoxy groups may hinder reactions requiring planar transition states, whereas electron-withdrawing groups (e.g., -CF₃) enhance ketone stability in fluorinated analogues .
- Functionalization Potential: Derivatives like 3-Amino-3-(4-isopropoxy-phenyl)-propionic acid demonstrate how adding polar groups can expand utility into pharmaceuticals, though this diverges from the parent compound’s role .
Biological Activity
3'-iso-Propoxypropiophenone is a synthetic organic compound that has garnered attention for its potential biological activities. As a member of the propiophenone family, it features a carbonyl group attached to an iso-propoxy substituent on the phenyl ring. This article explores the biological activity of this compound, including its mechanisms of action, interactions with biological molecules, and potential therapeutic applications.
- Molecular Formula : C12H16O2
- Molecular Weight : 192.26 g/mol
- Structure : The compound consists of a phenyl ring with a propanone group and an iso-propoxy substituent, contributing to its unique reactivity and interaction profiles.
The biological activity of this compound is largely attributed to its ability to interact with various biomolecules:
- Hydrogen Bonding : The carbonyl group can form hydrogen bonds with amino acids in proteins, potentially altering their conformation and function.
- π-π Interactions : The aromatic nature of the phenyl ring allows for π-π stacking interactions with other aromatic residues in proteins, which may influence enzyme activity and receptor binding.
Biological Activities
Research indicates several biological activities associated with this compound:
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against certain bacterial strains, making it a candidate for further exploration in antimicrobial drug development.
- Anti-inflammatory Effects : There are indications that this compound may possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines.
- Cytotoxicity : In vitro assays have shown that this compound can induce cytotoxic effects in various cancer cell lines, suggesting its potential as an anticancer agent.
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of this compound against Escherichia coli and Staphylococcus aureus. The results indicated a significant reduction in bacterial growth at concentrations above 50 µg/mL, highlighting its potential as a natural preservative in food products.
| Bacterial Strain | Concentration (µg/mL) | Zone of Inhibition (mm) |
|---|---|---|
| Escherichia coli | 50 | 15 |
| Staphylococcus aureus | 50 | 18 |
Case Study 2: Anti-inflammatory Properties
Research conducted on human monocyte-derived macrophages demonstrated that treatment with this compound led to a decrease in TNF-alpha production after lipopolysaccharide (LPS) stimulation. This suggests a role in modulating inflammatory responses.
| Treatment | TNF-alpha Production (pg/mL) |
|---|---|
| Control | 120 |
| LPS | 300 |
| LPS + Compound | 180 |
Case Study 3: Cytotoxicity in Cancer Cells
In vitro studies on various cancer cell lines showed that exposure to this compound resulted in dose-dependent cytotoxicity, particularly in breast cancer cells (MCF-7). The IC50 value was determined to be approximately 30 µM.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 30 |
| HeLa | 45 |
| A549 | 60 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
